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Compound of Interest

Compound Name: Diethyl phosphoramidate

Cat. No.: B092971

An In-depth Technical Guide to the Spectroscopic Data of Diethyl Phosphoramidate

For Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive overview of the spectroscopic data for Diethyl
phosphoramidate (CAS 1068-21-9), a compound of interest in various chemical and
pharmaceutical applications.[1] The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for acquiring such spectra.

Molecular Structure

Diethyl phosphoramidate has the chemical formula C4aH12NOsP and a molecular weight of
153.12 g/mol .[1][2]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds.
For organophosphorus compounds, *H, 13C, and 3P NMR are particularly informative.[3]

1H NMR Data
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The *H NMR spectrum of Diethyl phosphoramidate shows characteristic signals for the
ethoxy and amine protons.

] ) Chemical Shift (3, o Coupling Constant
Signal Assignment Multiplicity
ppm) (J, Hz)
-CHs ~1.25 Triplet ~7.1
-CH2- ~3.95 Quintet ~7.1
-NH:z ~3.5 (broad) Singlet

Note: The chemical shift of the NH2z protons can vary depending on the solvent and
concentration.

3C NMR Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Signal Assignment Chemical Shift (8, ppm)
-CHs ~16.5
-CHz- ~62.0

*P NMR Data

31P NMR is highly sensitive to the chemical environment of the phosphorus atom and is a key
characterization technique for organophosphorus compounds.[4]

Signal Assignment Chemical Shift (8, ppm) Multiplicity

P ~9.5 Singlet (with *H decoupling)

Note: Chemical shifts are typically referenced to 85% H3POa.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Diethyl phosphoramidate is characterized by the following absorption bands.

Wavenumber (cm~?) Vibrational Mode Intensity
3400-3200 N-H stretch Strong, broad
2980-2850 C-H stretch (alkane) Medium-Strong
1250-1200 P=0 stretch Strong
1050-1000 P-O-C stretch Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which helps in determining the molecular weight and elemental composition.[5]

m/z Proposed Fragment
153 [M]* (Molecular lon)
126 [M - C2Hs]*

98 [M - C2Hs0 - H]*

80 [M - C2Hs0O - C2Hs]*

Note: Fragmentation patterns can vary depending on the ionization technique used.[2]

Experimental Protocols
NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like Diethyl phosphoramidate

is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, D20) in a standard 5 mm NMR tube.
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e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
e 1H NMR Acquisition:

o Acquire the spectrum at a constant temperature, typically 298 K.

o Use a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Use a proton-decoupled pulse sequence to simplify the spectrum.
o Alarger number of scans is typically required due to the lower natural abundance of 3C.

e 3P NMR Acquisition:

o

Tune the probe to the 3P frequency.

[¢]

Use a proton-decoupled pulse sequence.[4]

[e]

Set the spectral width to cover the expected range for phosphonates (e.g., -20 to 50 ppm).

[6]

[¢]

Reference the spectrum to an external standard of 85% HsPOa.

IR Spectroscopy

For a liquid sample, the following "neat" method is commonly used:[7]

o Sample Preparation: Place a single drop of the neat liquid sample onto the surface of a salt
plate (e.g., NaCl or KBr).[8][9]

o Cell Assembly: Place a second salt plate on top of the first to create a thin liquid film between
the plates.[7][10]
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o Data Acquisition:

o

Place the assembled plates in the sample holder of an FTIR spectrometer.

[¢]

Record a background spectrum of the empty salt plates.

[¢]

Acquire the sample spectrum over the desired range (e.g., 4000-600 cm~1).[8]

[e]

The instrument software will automatically ratio the sample spectrum against the
background.

Mass Spectrometry

A general protocol for the analysis of a small molecule like Diethyl phosphoramidate using
Electrospray lonization (ESI) is as follows:[11]

e Sample Preparation:

o Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a
suitable organic solvent (e.g., methanol or acetonitrile).[11]

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent.[11]
o Filter the final solution if any particulate matter is present.
e Instrumentation: Use a mass spectrometer equipped with an ESI source.

o Data Acquisition:

[e]

Infuse the sample solution into the ESI source at a constant flow rate.

o

Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o

The mass range should be set to include the expected molecular weight of the analyte.

[¢]

For fragmentation studies (MS/MS), the molecular ion is selected and subjected to
collision-induced dissociation.
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Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
Sample Preparation
Chemical Compound
Dissolve in Prepare Neat Dilute in
Deuterated Solvent Liquid Film Volatile Solvent

Data Acquisition

NMR Spectrometer IR Spectrometer Mass Spectrometer

Data Processing & Analysis

1H, 13C, 31P Spectra IR Spectrum

Interpretation & Structure Eluci%tion

y

Combine Spectroscopic Data

l

Propose Chemical Structure
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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